molecular formula C16H8F3NO4S B8244571 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile

3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile

Cat. No.: B8244571
M. Wt: 367.3 g/mol
InChI Key: BJNQGQABRIDCLO-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of difluoromethyl and trioxo-benzothiophen groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile typically involves multiple steps, starting from readily available precursors. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions usually involve the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to streamline the synthesis. The use of non-ozone depleting difluorocarbene reagents has been reported to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are tailored to achieve the desired transformation while maintaining the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Research indicates that compounds similar to 3-[4-(difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibit significant biological activities, particularly anti-cancer properties. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. However, detailed biological assays are necessary to confirm its efficacy .

Potential Mechanisms of Action

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer pathways.
  • Target Interactions : Interaction studies could reveal its binding affinity to specific biological targets such as receptors or enzymes involved in cellular proliferation.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific reagents and conditions are required to optimize yield and purity. The synthetic route can include:

  • Formation of the benzothiophene core.
  • Introduction of difluoromethyl and fluoro groups.
  • Final coupling reactions to yield the target compound.

Applications in Drug Development

Medicinal Chemistry : this compound has potential applications as a lead compound in drug development targeting cancer therapies. Its unique structural attributes make it a candidate for further investigation in pharmacological studies aimed at treating diseases associated with cellular proliferation and metabolic disorders .

Future Research Directions

To fully understand the potential of this compound:

  • In Vitro and In Vivo Studies : Comprehensive biological assays are needed to evaluate its anticancer efficacy.
  • Molecular Docking Simulations : These can help predict interactions with biological targets and assess pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Trifluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile
  • 3-[4-(Methyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile

Uniqueness

Compared to similar compounds, 3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Biological Activity

3-[4-(Difluoromethyl)-1,1,3-trioxo-benzothiophen-5-yl]oxy-5-fluoro-benzonitrile is a synthetic organic compound notable for its complex structure and potential biological activities. This compound incorporates a benzothiophene moiety and multiple fluorine substituents, influencing its chemical reactivity and biological properties. Research into this compound suggests promising applications in medicinal chemistry, particularly in cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C16H8F3NO4SC_{16}H_8F_3NO_4S, with a molar mass of approximately 367.3 g/mol. The unique structural features include:

  • Benzothiophene Core : Provides stability and potential interaction sites for biological targets.
  • Difluoromethyl Group : Enhances metabolic stability and bioactivity.
  • Fluoro Substituents : Often correlate with increased potency in pharmacological applications.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activities. Preliminary studies suggest that this compound may inhibit specific enzymes related to tumor growth. For instance:

  • Inhibition of PI3Kα : Similar compounds have demonstrated potent inhibitory effects on PI3Kα, an enzyme involved in cancer cell proliferation. One study reported an IC50 value of 0.32 nM for a structurally related compound against PI3Kα, showcasing extraordinary selectivity and potential for inducing apoptosis in cancer cells .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Targeting specific kinases involved in cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells through mitochondrial membrane potential disruption.
  • Cell Cycle Arrest : Causing cell cycle arrest at the G2 phase, thereby inhibiting further proliferation.

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
2,2-Difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-ylContains hydroxyl groupMore hydrophilic due to hydroxyl
4-Fluoro-benzonitrileSimple nitrile structureLacks complex heterocyclic components
DifluoromethylbenzeneContains difluoromethyl groupSimpler structure without thiophene

The presence of the benzothiophene core in this compound contributes to its unique reactivity and biological profile compared to simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to this compound:

  • In Vitro Studies : Investigations on cell lines such as MCF-7 (breast cancer) demonstrated significant reductions in cell viability upon treatment with related compounds.
  • In Vivo Studies : Animal models have shown tumor regression upon administration of structurally similar compounds without significant toxicity .

Properties

IUPAC Name

3-[[4-(difluoromethyl)-1,1,3-trioxo-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F3NO4S/c17-9-3-8(6-20)4-10(5-9)24-12-1-2-13-14(15(12)16(18)19)11(21)7-25(13,22)23/h1-5,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNQGQABRIDCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(S1(=O)=O)C=CC(=C2C(F)F)OC3=CC(=CC(=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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